

# In-depth Technical Guide: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

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## Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its rigid, seven-membered azepane core, combined with a strategically placed primary amine and a readily cleavable Boc-protecting group, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of commercial suppliers, detailed quantitative data, and an exemplary experimental protocol for the synthesis of this valuable intermediate, designed to support its application in drug discovery and process development.

## Commercial Suppliers and Quantitative Data

The procurement of high-quality starting materials is paramount for reproducible and successful research outcomes. Several commercial suppliers offer **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**, with variations in purity, available quantities, and other specifications. The following table summarizes key information from a selection of vendors to facilitate informed sourcing decisions.

| Supplier      | Catalog Number       | CAS Number   | Purity      | Enantiomeric Excess (ee) | Appearance       |
|---------------|----------------------|--------------|-------------|--------------------------|------------------|
| Sigma-Aldrich | ChemScene-CS-0079836 | 1032684-85-7 | ≥97%        | Not Specified            | Liquid           |
| BLD Pharm     | BD138682             | 1032684-85-7 | ≥98% (HPLC) | Not Specified            | Not Specified    |
| Chem-Impex    | 29170                | 1032684-85-7 | ≥95% (NMR)  | Not Specified            | Yellow liquid    |
| Leap Chem     | L1032684857          | 1032684-85-7 | 99%         | Not Specified            | Powder or liquid |
| AchemBlock    | Q-8628               | 1032684-85-7 | 97%         | >98%                     | Not Specified    |

## Experimental Protocols: Chemoenzymatic Synthesis

Recent advancements in biocatalysis have enabled more sustainable and highly selective synthetic routes to chiral amines. The following protocol details a chemoenzymatic approach for the asymmetric synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** from its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate. This method leverages the high stereoselectivity of amine dehydrogenases (AmDH) or reductive aminases (RedAm).

### 3.1. Materials and Reagents

- tert-Butyl 3-oxoazepane-1-carboxylate
- Ammonium chloride (NH<sub>4</sub>Cl)
- Potassium phosphate buffer (1 M, pH 7.5)
- Amine dehydrogenase (AmDH) or Reductive Aminase (RedAm)
- NADP<sup>+</sup> or NAD<sup>+</sup>

- Glucose Dehydrogenase (GDH)
- D-Glucose
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)
- Analytical instrumentation (HPLC with a chiral column, NMR spectrometer, Mass Spectrometer)

### 3.2. Reaction Procedure

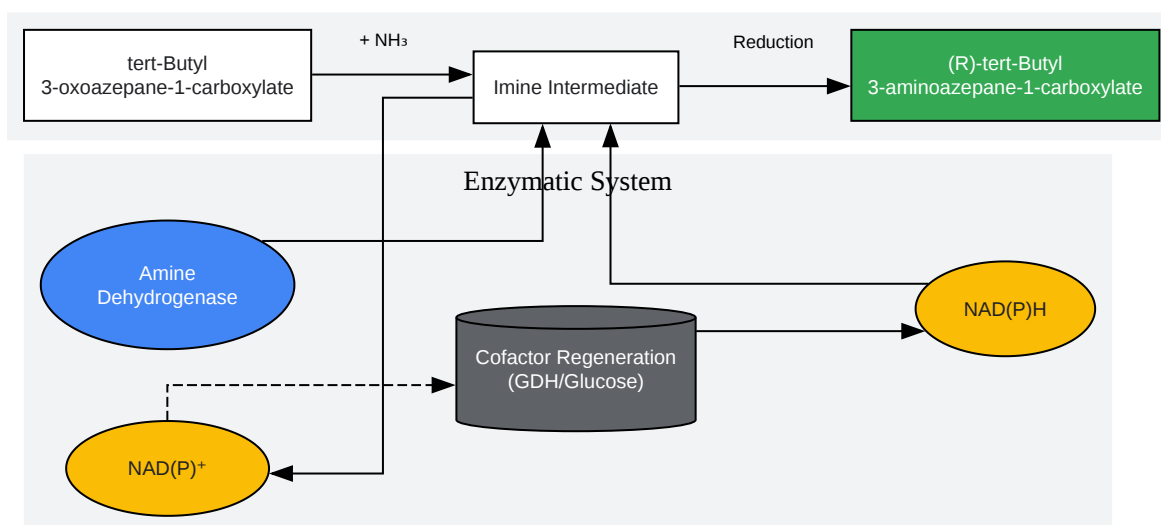
- **Reaction Buffer Preparation:** In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer solution with a final pH of 7.5.
- **Reagent Dissolution:** To the buffer solution, add tert-butyl 3-oxoazepane-1-carboxylate to a final concentration of 10 mM. Add ammonium chloride to a final concentration of 1.5 M.
- **Cofactor and Regeneration System:** Add  $\text{NADP}^+$  to a final concentration of 1 mM. For cofactor regeneration, add D-glucose to a final concentration of 120 mM and glucose dehydrogenase to a final activity of 5 U/mL.
- **Enzyme Addition:** Initiate the reaction by adding the amine dehydrogenase or reductive aminase to a final concentration of 2 mg/mL.
- **Incubation:** Stir the reaction mixture at 30°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone starting material.
- **Reaction Quench and Work-up:** Upon completion, terminate the reaction by adding an equal volume of ethyl acetate.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with equal volumes of ethyl acetate.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.
- Analysis: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity. Determine the enantiomeric excess by chiral HPLC analysis.

## Workflow and Pathway Visualizations

### 4.1. Chemoenzymatic Synthesis Workflow

The following diagram illustrates the key steps and components involved in the chemoenzymatic synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

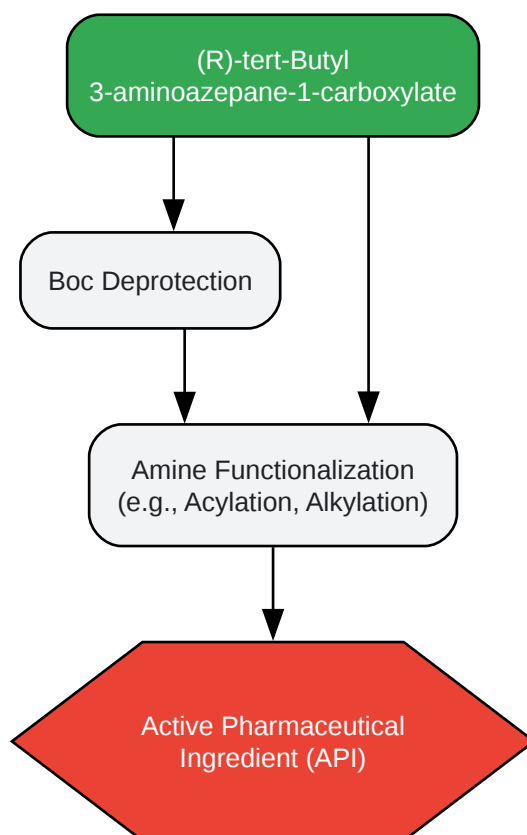


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Caption: Chemoenzymatic synthesis workflow.

#### 4.2. Logical Relationship in Drug Development

The utility of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** lies in its role as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules.



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